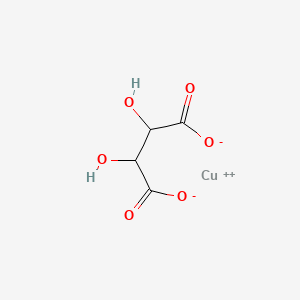
Cupric tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cupric tartrate appears as a green to blue odorless powder. Insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is noncombustible. Used for electroplating metals.
Aplicaciones Científicas De Investigación
Metallurgical Applications
1.1 Leaching Agent in Copper Extraction
Cupric tartrate has been identified as an effective chelating agent for the extraction of copper from oxidized ores. A recent study demonstrated that using an alkaline aqueous solution enriched with tartrate ions significantly enhances the dissolution of copper from malachite (basic cupric carbonate) and other oxidized minerals. The process involves the formation of a stable complex, [Cu(OH)2(C4H4O6)]2−, which facilitates the leaching process without the toxic effects associated with traditional methods using sulfuric acid or cyanide .
1.2 Electroplating
This compound is utilized in electroplating processes due to its ability to form stable complexes with copper ions. This application is particularly valuable in producing high-quality metallic coatings that are resistant to corrosion and wear .
Environmental Applications
2.1 Wastewater Treatment
Research has explored the use of this compound in treating electronic industry wastewater. The compound's coordination properties enable it to bind with various pollutants, facilitating their removal from contaminated water sources. Studies using UV-Vis spectroscopy have confirmed the effectiveness of this compound in reducing heavy metal concentrations in wastewater .
2.2 Catalysis
This compound has been investigated as a catalyst for various chemical reactions at temperatures below 500 °C. Its catalytic properties make it suitable for applications in organic synthesis and environmental remediation processes, such as the degradation of organic pollutants .
Material Science Applications
3.1 Dielectric and Ferroelectric Materials
Crystals of this compound exhibit dielectric, ferroelectric, and piezoelectric properties, making them suitable for applications in electronic devices. Their non-linear optical characteristics also open avenues for use in photonic applications, such as optical switches and sensors .
3.2 Nanocrystal Formation
This compound serves as a precursor for synthesizing nanocrystalline materials through chemical vapor deposition techniques. These nanocrystals have potential applications in targeted drug delivery systems and imaging technologies due to their unique optical properties .
Case Studies
Análisis De Reacciones Químicas
Dissolution and Complex Formation
Cupric tartrate undergoes dissolution in aqueous solutions, forming copper ions and tartrate ligands:
Cu(C₄H₄O₆)⇌Cu2++C₄H₄O₆2−
This equilibrium is critical for its use in leaching processes. In alkaline conditions (e.g., with NaOH), the tartrate ion acts as a chelating agent, forming the stable complex [Cu(OH)2(C₄H₄O₆)]2− . This complexation enhances copper solubility, enabling efficient extraction from oxidized ores like malachite (basic cupric carbonate) .
Leaching of Copper from Ores
This compound’s tartrate ion facilitates copper extraction via chelation. In oxidized copper ores, the reaction involves:
Malachite (CuCO₃)+Tartrate+OH−→[Cu(OH)2(C₄H₄O₆)]2−+CO₃2−
This process replaces traditional sulfuric acid leaching, offering environmental benefits . Experimental data shows tartrate concentration directly correlates with copper recovery efficiency, confirming its chelating role .
Reactivity with Bases
As an acidic salt, this compound neutralizes bases:
Cu(C₄H₄O₆)+2OH−→Cu(OH)2+C₄H₄O₆2−
Neutralization generates moderate heat, typical of acidic salts . This reaction is fundamental to its use in alkaline leaching systems .
Solubility and Ksp Determination
The solubility product (Ksp) of this compound is experimentally determined via spectrophotometric analysis of saturated solutions. A typical protocol involves:
-
Preparing saturated solutions by mixing CuSO₄ and Na₂C₄H₄O₆.
-
Measuring equilibrium copper ion concentration (Cu2+) using absorbance.
-
Calculating Ksp using equilibrium concentrations of Cu2+ and C₄H₄O₆2−:
Ksp=[Cu2+][C₄H₄O₆2−]
| Standard Solution | Absorbance | Equilibrium [Cu²⁺] (M) |
|---|---|---|
| 0.10 M CuSO₄ + 0.10 M Na₂C₄H₄O₆ | 0.45 | 4.5×10−3 |
Results from multiple trials yield an average Ksp≈1.2×10−6, indicating low solubility in neutral water but enhanced dissolution in acidic or alkaline conditions .
Propiedades
Número CAS |
27004-40-6 |
|---|---|
Fórmula molecular |
C4H6CuO6 |
Peso molecular |
213.63 g/mol |
Nombre IUPAC |
copper;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C4H6O6.Cu/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10); |
Clave InChI |
XIPWCAOMSIUHSL-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cu+2] |
SMILES canónico |
C(C(C(=O)O)O)(C(=O)O)O.[Cu] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















